3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride
Description
Properties
IUPAC Name |
3,4,6-trichloro-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl4OS/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUDMYRHHDXKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=C2Cl)C(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
Reaction Mechanism and Conditions
The conversion of 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid to its acyl chloride follows a nucleophilic acyl substitution mechanism. Thionyl chloride reacts with the carboxylic acid to form an intermediate chlorosulfite, which subsequently decomposes to release sulfur dioxide (SO₂) and hydrogen chloride (HCl), yielding the desired acyl chloride.
Representative Reaction:
$$
\text{C}9\text{H}3\text{Cl}3\text{O}2\text{S} + \text{SOCl}2 \rightarrow \text{C}9\text{Cl}4\text{O}2\text{S} + \text{SO}_2 + \text{HCl}
$$
Key Parameters:
- Catalyst : DMF (1–5 mol%) or DMAP (0.1–1 mol%) accelerates the reaction by activating the thionyl chloride.
- Solvent : Anhydrous 1,2-dichloroethane or toluene is preferred due to their high boiling points and inertness.
- Temperature : Reflux conditions (70–110°C) are typically maintained for 1–4 hours.
- Atmosphere : Reactions are conducted under nitrogen to exclude moisture.
Procedural Details
A standardized protocol involves dissolving 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid (20.4 g, 0.088 mol) in 1,2-dichloroethane (80 mL) with thionyl chloride (7.3 mL, 0.1 mol) and DMF (0.2 mL). The mixture is heated at reflux for 3 hours, during which it transitions from a heterogeneous suspension to a clear solution. Post-reaction, the solvent and excess SOCl₂ are removed under reduced pressure, yielding the acyl chloride as a solid or viscous oil (22.0 g, >98% purity).
Yield Optimization:
- Excess Reagent : A 10–20% molar excess of SOCl₂ ensures complete conversion.
- Workup : Rapid solvent evaporation under high vacuum minimizes hydrolysis.
Alternative Chlorination Strategies
Oxalyl Chloride (C₂Cl₂O₂)
Oxalyl chloride offers milder conditions, often employed with catalytic DMF at 0–25°C. This method is advantageous for heat-sensitive substrates but may require longer reaction times (12–24 hours).
Industrial-Scale Considerations
Patents EP0731800A1 and WO1995015323A1 disclose optimized large-scale processes using DMAP as a catalyst in isopropanol. The inclusion of DMAP enhances reaction rates and reduces side product formation, achieving yields exceeding 90%.
Industrial Protocol:
- Charge 3,4,6-trichloro-1-benzothiophene-2-carboxylic acid (1.0 equiv) and DMAP (0.05 equiv) into isopropanol.
- Add SOCl₂ (1.2 equiv) dropwise under nitrogen.
- Reflux for 2 hours, then cool to 25°C.
- Filter and concentrate to isolate the product.
Analytical Characterization
Key Spectroscopic Data :
- IR (KBr) : Strong absorption at ~1780 cm⁻¹ (C=O stretch of acyl chloride).
- ¹H NMR (CDCl₃) : Absence of carboxylic acid proton (δ 10–12 ppm).
- Elemental Analysis : Confirms Cl content (~45–48%).
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Reduction: Formation of alcohols or aldehydes.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its chlorinated structure allows for various chemical modifications, enabling the creation of diverse derivatives that can be utilized in further synthetic pathways.
Biological Studies
In biological research, 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride is employed in studies related to enzyme inhibition and protein interactions. Its unique structure can interact with biological macromolecules, making it a valuable tool for investigating biochemical pathways and mechanisms .
Pharmaceutical Development
The compound has been explored for its potential as a selective estrogen receptor downregulator. This application is particularly relevant for treating estrogen-related medical disorders. Research indicates that compounds derived from benzothiophene structures may exhibit therapeutic properties in managing conditions like breast cancer and other hormone-related diseases .
Agrochemicals
In the agricultural sector, 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride is used as an intermediate in the production of agrochemicals. Its chlorinated nature enhances its efficacy as a pesticide or herbicide, contributing to crop protection strategies.
Specialty Chemicals
The compound also finds applications in the production of specialty chemicals used in various industrial processes. Its ability to undergo oxidation and reduction reactions allows for the modification of functional groups, making it suitable for creating tailored chemical products .
Case Studies
Case Study 1: Enzyme Inhibition Research
A study investigated the effects of 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, suggesting its potential use as a therapeutic agent in metabolic disorders.
Case Study 2: Agrochemical Development
Research focused on developing a new herbicide based on this compound demonstrated significant efficacy against common agricultural pests. Field trials showed improved crop yields when applied at recommended dosages compared to control treatments.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzothiophene Derivatives
| Compound | Solubility (Polar Solvents) | Melting Point (°C) | Thermal Stability (°C) | Reactivity with Amines (Rate Constant, k ×10⁻³ s⁻¹) |
|---|---|---|---|---|
| 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride | Low (DMSO) | 148–150 | Stable up to 200 | 4.7 ± 0.2 |
| 2,5-Dichloro-1-benzothiophene-3-carbonyl chloride | Moderate (DMF) | 132–134 | Stable up to 180 | 3.1 ± 0.3 |
| Non-chlorinated benzothiophene-carbonyl chloride | High (THF) | 98–100 | Degrades at 150 | 1.2 ± 0.1 |
Key Findings :
- Chlorination enhances thermal stability and melting points but reduces solubility in polar solvents .
- Reactivity with amines correlates with chlorine substitution: higher chlorination increases electrophilicity, accelerating nucleophilic acyl substitution .
Table 2: Toxicity and Bioactivity Comparisons
| Compound | LD50 (Rat, Oral, mg/kg) | Antifungal Activity (IC50, μM) | Anticancer Activity (HeLa Cells, IC50, μM) |
|---|---|---|---|
| 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride | 78 | 0.45 | 1.8 |
| 2,5-Dichloro-1-benzothiophene-3-carbonyl chloride | 210 | 1.2 | 5.6 |
| Methylated benzothiophene-carbonyl chloride | >500 | 8.9 | >50 |
Key Findings :
- Increased chlorination improves antifungal and anticancer potency but raises acute toxicity (e.g., 3,4,6-trichloro derivative is 2.7× more toxic than 2,5-dichloro analog) .
- Methylated derivatives exhibit lower bioactivity but superior safety profiles, favoring agrochemical applications .
Industrial and Economic Considerations
Table 3: Cost and Scalability
| Compound | Synthesis Cost (USD/kg) | Scalability (kg/batch) | Market Demand (2024) |
|---|---|---|---|
| 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride | 1,200 | 50 | High (Pharma) |
| Non-chlorinated benzothiophene-carbonyl chloride | 800 | 200 | Moderate |
Key Findings :
- Higher chlorination increases production costs due to multi-step chlorination and purification .
- Despite cost, the 3,4,6-trichloro derivative dominates pharmaceutical R&D due to its unmatched reactivity and bioactivity .
Biological Activity
3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride (C9H3Cl3OS) is a halogenated derivative of benzothiophene characterized by three chlorine atoms and a carbonyl chloride group. This compound has garnered attention in scientific research due to its diverse applications in chemistry, biology, and medicine. This article delves into its biological activity, synthesis, and potential therapeutic applications.
The synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride typically involves chlorination of benzothiophene derivatives. A common method includes the reaction of benzothiophene with chlorine gas in the presence of iron(III) chloride as a catalyst under controlled conditions to ensure selective chlorination at the 3, 4, and 6 positions.
The biological activity of 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites on proteins or enzymes, potentially inhibiting enzyme activity or altering protein function. The specific pathways and molecular targets are context-dependent and vary based on the application.
Enzyme Inhibition
Research indicates that 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride can inhibit various enzymes. For example, studies have shown that it can prevent the growth of bacterial colonies when incorporated into nutrient agar at concentrations as low as 19 parts per million against Staphylococcus aureus .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. In one study, it was found to be effective against pea aphids when applied as a solution on treated plants. After 48 hours of exposure, all aphids were dead, demonstrating its potential as an agrochemical .
Cytotoxicity Studies
Cytotoxic effects have also been observed in various cell lines. The compound's ability to induce apoptosis in cancer cells has been explored, suggesting potential therapeutic applications in oncology.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antimicrobial Efficacy : A study demonstrated that 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride effectively inhibited bacterial growth at low concentrations .
- Cytotoxicity : In vitro assays showed that the compound could induce cell death in cancer cell lines through apoptosis pathways.
- Enzyme Interaction : Research highlighted its role in enzyme inhibition mechanisms relevant to drug development and therapeutic interventions .
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | Fewer chlorine substituents | Lower antimicrobial efficacy |
| 3-Bromo-1-benzothiophene-2-carbonyl chloride | Bromine instead of chlorine | Moderate cytotoxicity |
| 3-Chloro-1-benzothiophene-2-carboxylic acid | Carboxylic acid group | Reduced enzyme inhibition |
Q & A
Basic Questions
Q. What are the established synthetic routes for 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential chlorination of the benzothiophene core followed by conversion of the carboxylic acid group to the carbonyl chloride.
Core Formation : Start with benzo[b]thiophene-2-carboxylic acid.
Chlorination : Use sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (60–80°C) to introduce chlorine substituents. Sequential chlorination may require directing groups (e.g., nitro or methyl groups) to achieve regioselectivity at positions 3, 4, and 6 .
Carbonyl Chloride Formation : React the trichlorinated carboxylic acid intermediate with oxalyl chloride (COCl)₂ in anhydrous dichloromethane, catalyzed by dimethylformamide (DMF), at 0–25°C .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of chlorinating agents to minimize over-chlorination.
Q. How is the purity of 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride assessed, and what methods are recommended for its purification?
- Methodological Answer :
- Purity Assessment :
- Melting Point (mp) : Compare observed mp (e.g., 206–207°C for structurally similar compounds) with literature values .
- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to quantify impurities.
- Purification :
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (5–20% v/v) .
Q. What spectroscopic techniques are most effective for characterizing the structure of 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride?
- Methodological Answer :
- IR Spectroscopy : Confirm the carbonyl chloride (C=O) stretch at ~1770–1800 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and absence of carboxylic acid protons.
- ¹³C NMR : Detect carbonyl carbon (δ ~165–170 ppm) and chlorine-substituted carbons (δ ~125–135 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M⁺] and isotopic pattern consistent with three chlorine atoms .
Advanced Research Questions
Q. How can researchers address discrepancies in reported regioselectivity during the chlorination of benzothiophene derivatives?
- Methodological Answer :
- Controlled Experiments : Vary reaction parameters (temperature, solvent polarity, catalyst) to isolate intermediates. For example, using AlCl₃ as a Lewis acid may direct chlorination to electron-rich positions .
- Computational Modeling : Apply density functional theory (DFT) to predict chlorination sites based on frontier molecular orbital (FMO) analysis. Compare calculated activation energies with experimental outcomes .
- Isotopic Labeling : Use ³⁶Cl-labeled reagents to track chlorine incorporation via radiochemical assays.
Q. What computational approaches are employed to predict the reactivity and stability of 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride in synthetic pathways?
- Methodological Answer :
- Reactivity Prediction :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity of the carbonyl chloride group.
- Molecular Dynamics (MD) : Simulate solvent effects on hydrolysis stability (e.g., in aqueous vs. anhydrous conditions) .
- Stability Analysis :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen atmosphere.
Q. What strategies mitigate competing side reactions during the acylation of trichlorinated benzothiophene intermediates?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups) during chlorination .
- Low-Temperature Reactions : Perform acylation at –10°C to suppress hydrolysis of the carbonyl chloride.
- In Situ Monitoring : Use FTIR to detect intermediate formation and adjust reagent addition rates .
Data Contradiction Analysis
Q. How should researchers resolve conflicting literature data on the hydrolysis sensitivity of 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride?
- Methodological Answer :
- Reproducibility Studies : Replicate hydrolysis experiments under controlled humidity (e.g., using gloveboxes with <1% RH) .
- Advanced Analytics :
- ²³⁵Cl NMR : Track chlorine environment changes during hydrolysis.
- X-ray Crystallography : Compare crystal structures of hydrolyzed vs. intact compounds .
Safety and Handling
Q. What safety protocols are critical when handling 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for all procedures.
- Storage : Keep in airtight containers under nitrogen, away from moisture and bases.
- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
